molecular formula C20H26N4O2 B14130474 Octanedioic acid di4-amino-phenylamide

Octanedioic acid di4-amino-phenylamide

Cat. No.: B14130474
M. Wt: 354.4 g/mol
InChI Key: AUXFZVANYVASTP-UHFFFAOYSA-N
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Description

Octanedioic acid di4-aminophenylamide is a synthetic derivative of suberic acid (1,8-octanedioic acid), where both carboxylic acid groups are substituted with 4-aminophenylamide moieties. This compound is structurally characterized by an eight-carbon dicarboxylic acid backbone conjugated with para-aminophenyl groups via amide linkages.

Key structural features include:

  • Hydrophobic backbone: The octanedioyl chain provides lipophilicity, influencing membrane permeability.

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis(4-aminophenyl)octanediamide

InChI

InChI=1S/C20H26N4O2/c21-15-7-11-17(12-8-15)23-19(25)5-3-1-2-4-6-20(26)24-18-13-9-16(22)10-14-18/h7-14H,1-6,21-22H2,(H,23,25)(H,24,26)

InChI Key

AUXFZVANYVASTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid di4-amino-phenylamide typically involves the reaction of octanedioic acid with 4-aminoaniline under specific conditions. One common method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid di4-amino-phenylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Octanedioic acid di4-amino-phenylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octanedioic acid di4-amino-phenylamide involves the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, the compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, HDAC3, and HDAC6 .

Comparison with Similar Compounds

Octanedioic Acid Derivatives in HDAC Inhibition

Several octanedioic acid derivatives, such as octanedioic acid bis-hydroxyamide and hydroxyamide pyridin-2-ylamide, are documented as histone deacetylase (HDAC) inhibitors (). These compounds feature hydroxamic acid groups instead of aminophenylamide substituents.

Parameter Octanedioic Acid Di4-Aminophenylamide Octanedioic Acid Bis-Hydroxyamide
Functional Groups 4-Aminophenylamide Hydroxamic acid
HDAC6 Inhibition (IC₅₀) Not reported <1 µM ()
Solubility Moderate (polar amide groups) High (hydrophilic hydroxamate)
Stability Stable in acidic conditions Prone to hydrolysis in acidic media

Key Insight: Hydroxamic acid derivatives exhibit stronger HDAC inhibition due to their metal-chelating properties, whereas the aminophenylamide variant may prioritize stability and selective targeting of non-enzymatic pathways .

Thiazol-2-yl Amide Derivatives

describes thiazol-2-yl amides of octanedioic acid, such as octanedioic acid [4-(3-aminophenyl)thiazol-2-yl]amide methyl ester (14b). These compounds incorporate heterocyclic thiazole rings, which enhance π-stacking interactions and modulate electronic properties.

Parameter Octanedioic Acid Di4-Aminophenylamide Compound 14b (Thiazol-2-yl Amide)
Aromatic System Phenyl rings Thiazole + phenyl rings
Synthetic Yield Not reported 65–75% ()
Biological Activity Unknown Anticancer (HDAC-related pathways)

Key Insight : Thiazole-containing derivatives show enhanced bioactivity in cancer models, likely due to improved binding to enzymatic pockets via heterocyclic interactions .

Suberic Acid (Parent Compound)

Suberic acid (1,8-octanedioic acid) is an endogenous metabolite linked to carnitine-acylcarnitine translocase deficiency (). Unlike its amide derivatives, suberic acid is highly water-soluble but lacks membrane permeability.

Parameter Octanedioic Acid Di4-Aminophenylamide Suberic Acid
Solubility in Water Low High
Metabolic Role Synthetic (no endogenous role) Fatty acid oxidation intermediate
Toxicity Potential aromatic amine toxicity Low (endogenous)

Key Insight : Amidation of suberic acid reduces solubility but enhances cellular uptake, making derivatives more suitable for therapeutic applications .

Dimethyl Ester Derivatives

Dimethyl esters of octanedioic acid (e.g., octanedioic acid dimethyl ester ) are simpler derivatives used in polymer synthesis ().

Parameter Octanedioic Acid Di4-Aminophenylamide Dimethyl Ester
Functional Groups Amide Ester
Applications Drug development Polymer precursors
Stability Hydrolytically stable Prone to hydrolysis

Key Insight : Ester derivatives are less stable in biological systems but more versatile in industrial applications .

Physicochemical Comparison

Property Octanedioic Acid Di4-Aminophenylamide Bis-Hydroxyamide Suberic Acid
Molecular Weight ~400 g/mol (estimated) 206 g/mol 174 g/mol
LogP ~2.5 (predicted) 0.8 -0.5
Melting Point Not reported >200°C 143°C

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